molecular formula C₂₁H₂₅D₅N₂O₆ B1141135 Tosedostat-d5 CAS No. 1217844-03-5

Tosedostat-d5

カタログ番号: B1141135
CAS番号: 1217844-03-5
分子量: 411.5
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tosedostat-d5 is a deuterium-labeled derivative of Tosedostat, a novel metalloenzyme inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Tosedostat. It is an orally active aminopeptidase inhibitor that has shown promising anti-tumor activity in various cancer models .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tosedostat-d5 involves the incorporation of deuterium atoms into the Tosedostat molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions

Tosedostat-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

科学的研究の応用

Tosedostat-d5 has a wide range of scientific research applications, including:

    Chemistry: Used to study the metabolic pathways and pharmacokinetics of Tosedostat.

    Biology: Investigates the biological effects of Tosedostat in various cell lines.

    Medicine: Explores the potential therapeutic applications of Tosedostat in treating cancers such as acute myeloid leukemia and multiple myeloma.

    Industry: Utilized in the development of new drugs and therapeutic agents

作用機序

Tosedostat-d5 exerts its effects by inhibiting the M1 family of aminopeptidases, including puromycin-sensitive aminopeptidase and leukotriene A4 hydrolase. This inhibition leads to the depletion of amino acids in tumor cells, resulting in anti-proliferative, pro-apoptotic, and anti-angiogenic effects. The compound selectively targets transformed cells over normal cells, making it a promising candidate for cancer therapy .

類似化合物との比較

Similar Compounds

Uniqueness of Tosedostat-d5

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in biological systems, making it a valuable tool in drug development and research .

生物活性

Tosedostat-d5 is a deuterium-labeled derivative of Tosedostat, a metalloenzyme inhibitor primarily studied for its pharmacokinetics and metabolic pathways. This compound acts as an orally active aminopeptidase inhibitor, demonstrating significant anti-tumor activity across various cancer models. Its primary targets are the M1 family of aminopeptidases, particularly Puromycin-sensitive aminopeptidase (PuSA) and Leukotriene A4 hydrolase (LTA4H) .

Target Enzymes

  • Puromycin-sensitive aminopeptidase (PuSA)
  • Leukotriene A4 hydrolase (LTA4H)

Mode of Action

This compound inhibits the activity of its target enzymes, impacting the ubiquitin-proteasome pathway, which is crucial for intracellular protein degradation. This inhibition leads to a depletion of cellular amino acid pools, subsequently exerting anti-proliferative effects on various tumor cell lines .

Biochemical Pathways

The compound operates downstream in the protein degradation pathway, affecting several biochemical processes involved in tumor growth and survival. It has been shown to induce apoptosis selectively in transformed cells while sparing normal cells .

Pharmacokinetics and Dosage

This compound has been characterized as orally bioavailable, with studies indicating significant antileukemic activity at doses ranging from 60 mg to 180 mg in clinical settings. The maximum tolerated dose (MTD) was established at 180 mg, with notable adverse effects including reversible thrombocytopenia .

Clinical Findings

A phase I/II study reported that among 51 patients with acute myeloid leukemia (AML), 27% achieved a complete or partial response to treatment with Tosedostat .

Dose (mg) Patient Response Adverse Effects
60MinimalMild thrombocytopenia
130SignificantReversible thrombocytopenia
180MTD establishedSevere thrombocytopenia in two patients

In Vitro Studies

This compound has shown potent anti-proliferative effects against various human tumor cell lines, including those from AML and multiple myeloma. The compound's ability to induce apoptosis and inhibit angiogenesis has been well documented .

In Vivo Studies

In animal models, this compound demonstrated significant inhibition of tumor growth at certain dosage levels. Although specific dosage effects have not been extensively reported for this compound itself, related studies on Tosedostat suggest a similar efficacy profile .

Case Study 1: Elderly Patients with AML

In a clinical trial involving elderly patients with relapsed or refractory AML, Tosedostat was administered alongside standard chemotherapy. The addition of Tosedostat improved overall response rates compared to historical controls without significant increases in toxicity .

Case Study 2: Combination Therapy

A study hypothesized that combining Tosedostat with lenalidomide would enhance treatment outcomes in patients undergoing intensive chemotherapy. Preliminary results indicated improved responses, warranting further investigation into combination therapies involving this compound .

特性

IUPAC Name

cyclopentyl 2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17?,18+/m1/s1/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFGIHPGRQZWIW-XDBPGOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OC2CCCC2)NC(=O)[C@H](CC(C)C)[C@@H](C(=O)NO)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。